Cas no 2229427-62-5 (1-(2-chloro-4-fluorophenyl)-2,2-dimethylcyclopropylmethanamine)

1-(2-クロロ-4-フルオロフェニル)-2,2-ジメチルシクロプロピルメタンアミンは、特異な構造を持つ有機化合物です。2,2-ジメチルシクロプロパン環とハロゲン化芳香族基を有し、高い分子安定性と反応性を兼ね備えています。クロロ基とフルオロ基の電子求引効果により、求核試薬との反応性が調整可能です。シクロプロパン骨格のひずみエネルギーが特徴的な反応性をもたらし、医薬品中間体としての応用が期待されます。特に、立体障害効果により選択的反応が可能で、不斉合成における有用性が注目されています。

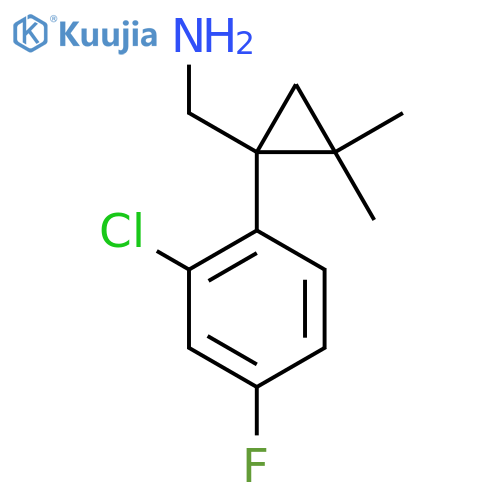

2229427-62-5 structure

商品名:1-(2-chloro-4-fluorophenyl)-2,2-dimethylcyclopropylmethanamine

1-(2-chloro-4-fluorophenyl)-2,2-dimethylcyclopropylmethanamine 化学的及び物理的性質

名前と識別子

-

- 1-(2-chloro-4-fluorophenyl)-2,2-dimethylcyclopropylmethanamine

- EN300-1977883

- 2229427-62-5

- [1-(2-chloro-4-fluorophenyl)-2,2-dimethylcyclopropyl]methanamine

-

- インチ: 1S/C12H15ClFN/c1-11(2)6-12(11,7-15)9-4-3-8(14)5-10(9)13/h3-5H,6-7,15H2,1-2H3

- InChIKey: VTYIUCUFHQMCIS-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C=CC=1C1(CN)CC1(C)C)F

計算された属性

- せいみつぶんしりょう: 227.0877053g/mol

- どういたいしつりょう: 227.0877053g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 256

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 26Ų

1-(2-chloro-4-fluorophenyl)-2,2-dimethylcyclopropylmethanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1977883-0.1g |

[1-(2-chloro-4-fluorophenyl)-2,2-dimethylcyclopropyl]methanamine |

2229427-62-5 | 0.1g |

$1183.0 | 2023-09-16 | ||

| Enamine | EN300-1977883-0.05g |

[1-(2-chloro-4-fluorophenyl)-2,2-dimethylcyclopropyl]methanamine |

2229427-62-5 | 0.05g |

$1129.0 | 2023-09-16 | ||

| Enamine | EN300-1977883-0.5g |

[1-(2-chloro-4-fluorophenyl)-2,2-dimethylcyclopropyl]methanamine |

2229427-62-5 | 0.5g |

$1289.0 | 2023-09-16 | ||

| Enamine | EN300-1977883-5.0g |

[1-(2-chloro-4-fluorophenyl)-2,2-dimethylcyclopropyl]methanamine |

2229427-62-5 | 5g |

$3894.0 | 2023-05-27 | ||

| Enamine | EN300-1977883-1g |

[1-(2-chloro-4-fluorophenyl)-2,2-dimethylcyclopropyl]methanamine |

2229427-62-5 | 1g |

$1343.0 | 2023-09-16 | ||

| Enamine | EN300-1977883-10g |

[1-(2-chloro-4-fluorophenyl)-2,2-dimethylcyclopropyl]methanamine |

2229427-62-5 | 10g |

$5774.0 | 2023-09-16 | ||

| Enamine | EN300-1977883-1.0g |

[1-(2-chloro-4-fluorophenyl)-2,2-dimethylcyclopropyl]methanamine |

2229427-62-5 | 1g |

$1343.0 | 2023-05-27 | ||

| Enamine | EN300-1977883-10.0g |

[1-(2-chloro-4-fluorophenyl)-2,2-dimethylcyclopropyl]methanamine |

2229427-62-5 | 10g |

$5774.0 | 2023-05-27 | ||

| Enamine | EN300-1977883-2.5g |

[1-(2-chloro-4-fluorophenyl)-2,2-dimethylcyclopropyl]methanamine |

2229427-62-5 | 2.5g |

$2631.0 | 2023-09-16 | ||

| Enamine | EN300-1977883-0.25g |

[1-(2-chloro-4-fluorophenyl)-2,2-dimethylcyclopropyl]methanamine |

2229427-62-5 | 0.25g |

$1235.0 | 2023-09-16 |

1-(2-chloro-4-fluorophenyl)-2,2-dimethylcyclopropylmethanamine 関連文献

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

2229427-62-5 (1-(2-chloro-4-fluorophenyl)-2,2-dimethylcyclopropylmethanamine) 関連製品

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬